An In-depth Technical Guide to the Core Chemical Properties of N-Boc-erythro-sphingosine
An In-depth Technical Guide to the Core Chemical Properties of N-Boc-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-erythro-sphingosine, a critical reagent in the fields of lipid research and drug development. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates its role in key signaling pathways.
Core Chemical Properties
N-Boc-erythro-sphingosine, a derivative of the naturally occurring sphingoid base erythro-sphingosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This modification enhances its solubility in organic solvents and facilitates its use in various synthetic and biological applications. Deprotection under mild acidic conditions readily yields the parent sphingosine (B13886) molecule.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of N-Boc-erythro-sphingosine.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₅NO₄ | [1] |
| Molecular Weight | 399.62 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 59-60 °C | |
| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly), Ethyl Acetate (Slightly), Methanol | |
| Storage Temperature | Refrigerator (2-8°C) | [2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[3][4]
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[3][4]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₂₃H₄₅NO₃Na [M+Na]⁺ 406.33; observed: 406.3.[3][4]
Experimental Protocols
Detailed methodologies for key experiments involving N-Boc-erythro-sphingosine are provided below.
Protocol 1: Boc Deprotection of N-Boc-erythro-sphingosine
This protocol describes the removal of the Boc protecting group to yield erythro-sphingosine.
Materials:
-
N-Boc-erythro-sphingosine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve N-Boc-erythro-sphingosine in a minimal amount of DCM in a round-bottom flask.
-
Slowly add an excess of TFA (typically 10-20 equivalents) to the solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of sphingosine (derived from N-Boc-erythro-sphingosine) on PKC activity.
Materials:
-
N-Boc-erythro-sphingosine (to be deprotected prior to use)
-
Purified Protein Kinase C (PKC)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Scintillation counter and vials
Procedure:
-
Prepare a stock solution of erythro-sphingosine (from deprotected N-Boc-erythro-sphingosine) in an appropriate solvent.
-
Prepare a reaction mixture containing assay buffer, PS, PMA, and Histone H1.
-
Add varying concentrations of erythro-sphingosine to the reaction mixture.
-
Initiate the kinase reaction by adding purified PKC and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Spot the mixture onto phosphocellulose paper discs and wash extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the discs using a scintillation counter to determine the extent of histone phosphorylation.
-
Calculate the percentage of PKC inhibition at each concentration of sphingosine.
Protocol 3: Cellular Uptake and Metabolism Studies
This protocol describes a general workflow for studying the uptake and metabolism of N-Boc-erythro-sphingosine in a cell culture model.
Materials:
-
N-Boc-erythro-sphingosine
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Prepare a stock solution of N-Boc-erythro-sphingosine in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the medium containing N-Boc-erythro-sphingosine.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular compound.
-
Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the lipid extract by LC-MS/MS to identify and quantify N-Boc-erythro-sphingosine and its metabolites (e.g., erythro-sphingosine, ceramide, sphingosine-1-phosphate).
Signaling Pathways and Experimental Workflows
N-Boc-erythro-sphingosine serves as a protected precursor to erythro-sphingosine, a central molecule in sphingolipid metabolism. Upon cellular uptake and deprotection, the resulting sphingosine can be metabolized through two primary pathways: conversion to ceramide or phosphorylation to sphingosine-1-phosphate (S1P), a potent signaling molecule.
De Novo Sphingolipid Synthesis and the Role of Sphingosine
The diagram below illustrates the de novo synthesis pathway of sphingolipids, highlighting the position of sphingosine as a key intermediate. N-Boc-erythro-sphingosine can be introduced experimentally to study the flux through this pathway.
Caption: De Novo Sphingolipid Synthesis Pathway.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Once formed, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P. S1P is a critical signaling molecule that acts both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), thereby regulating a multitude of cellular processes.
Caption: Sphingosine-1-Phosphate (S1P) Signaling.
Experimental Workflow for Studying Sphingolipid Metabolism
The following diagram illustrates a logical workflow for investigating the effects of N-Boc-erythro-sphingosine on cellular sphingolipid metabolism.
Caption: Workflow for Sphingolipid Metabolism Study.
References
- 1. EP1187839B1 - Process for large scale preparation of sphingosines and ceramides - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
